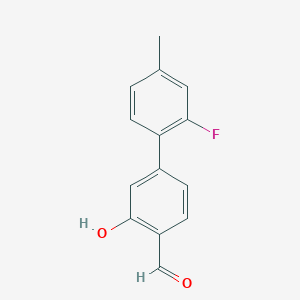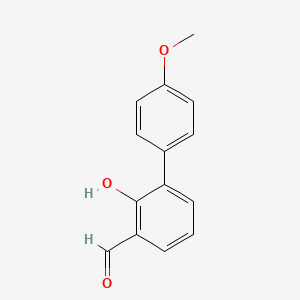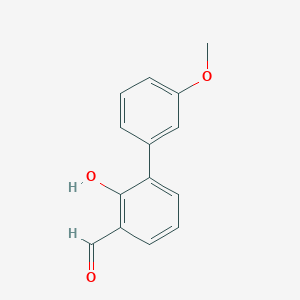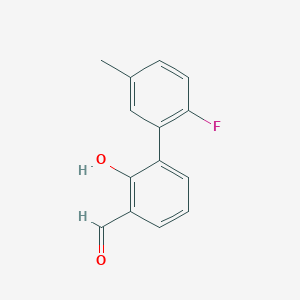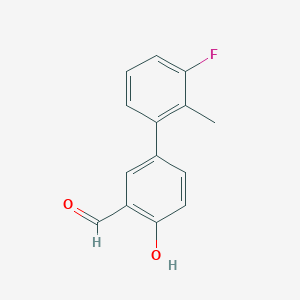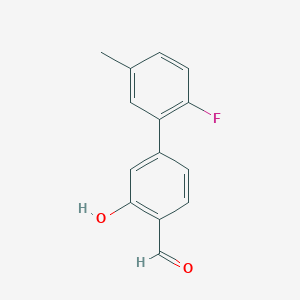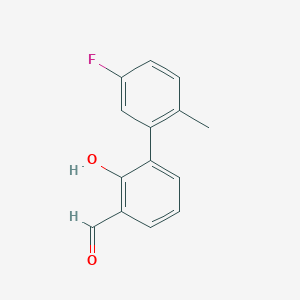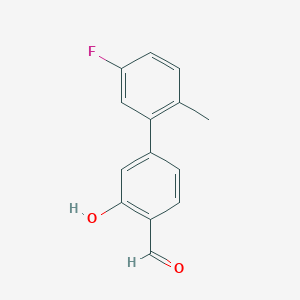
5-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% (5-FMP-95) is a compound used in many scientific research applications. It is a mono-substituted phenol with a fluorine atom replacing the hydrogen atom at the para position, and a formyl group attached to the ortho position. 5-FMP-95 is a colorless solid with a melting point of around 160°C, and a boiling point of around 200°C. It is soluble in organic solvents such as ethanol and acetone, and is slightly soluble in water.
Wissenschaftliche Forschungsanwendungen
5-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, organometallic compounds, and other organofluorine compounds. In addition, 5-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been used as a starting material in the synthesis of biologically active compounds, such as the antifungal agent ciclopirox olamine.
Wirkmechanismus
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an intermediate in the synthesis of other compounds, and may also act as a catalyst in certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to be non-toxic and non-irritating to skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in lab experiments include its low cost, its availability, and its ease of use. However, there are some limitations to its use, such as its low solubility in water and its high melting point.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in scientific research. These include further investigation into its mechanism of action, its potential applications in the synthesis of other compounds, and its potential use as a catalyst in certain reactions. Additionally, further research into its biochemical and physiological effects could lead to new and improved uses for 5-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% in the laboratory.
Synthesemethoden
5-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95% is typically synthesized using a two-step process, beginning with the reaction of 5-fluoro-2-methylphenol with formaldehyde in the presence of a base. This reaction produces 4-fluoro-2-methylphenol, which is then reacted with paraformaldehyde in the presence of a base to form 5-(5-Fluoro-2-methylphenyl)-2-formylphenol, 95%.
Eigenschaften
IUPAC Name |
4-(5-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-5-12(15)7-13(9)10-3-4-11(8-16)14(17)6-10/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUOSYZQPIAUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685099 |
Source


|
| Record name | 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261994-37-9 |
Source


|
| Record name | 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

